1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene

Physical Property Purification Volatility

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene (CAS 5820-27-9) is a brominated aromatic ether with the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol. This para-substituted compound features a bromine atom and a 2-methylprop-2-en-1-yloxy (methallyl) group on a benzene ring.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 5820-27-9
Cat. No. B1267562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
CAS5820-27-9
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESCC(=C)COC1=CC=C(C=C1)Br
InChIInChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3
InChIKeyKHQSRDPRMBZDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene (CAS 5820-27-9): Properties and Procurement Specifications


1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene (CAS 5820-27-9) is a brominated aromatic ether with the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol . This para-substituted compound features a bromine atom and a 2-methylprop-2-en-1-yloxy (methallyl) group on a benzene ring [1]. It is typically a liquid at room temperature, with a reported boiling point of 270.5°C at 760 mmHg, a density of 1.304 g/cm³, and a refractive index of 1.533 [2]. The compound is valued as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions [1], and is commercially available with purities ranging from 95% to 98% .

1
Workflow
Suzuki-Miyaura & Heck cross-coupling electrophile
2
Reactivity
Methallyl ether for Claisen rearrangement studies
3
Selection Context
Para-bromo methallyl building block for diverse scaffold synthesis

Why 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene Cannot Be Replaced by Simple Analogs


Substituting 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene with other para-bromophenyl ethers or allyl ethers is non-trivial due to the unique influence of its methallyl (2-methylprop-2-en-1-yl) group on physical and chemical properties. For example, the boiling point of this compound (270.5°C) is significantly higher than that of 4-bromoanisole (~215-223°C [1]) or 4-bromophenyl allyl ether (~247.9°C ), which directly impacts purification and handling protocols [2]. More critically, the presence of the methyl substituent on the allyl moiety can fundamentally alter regioselectivity and reaction pathways in transformations like the Claisen rearrangement compared to an unsubstituted allyl group [3]. These differences necessitate a rigorous, data-driven evaluation for scientific selection and procurement.

BP Boiling point ~270°C vs ~248°C for allyl analog; may alter purification protocols.
LogP Higher lipophilicity (XLogP 3.9) than 4-bromoanisole; chromatographic behavior may shift.
RXN Methyl substituent on allyl group can change Claisen regioselectivity vs unsubstituted allyl.

Quantitative Differentiation Evidence for 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene


Comparative Boiling Point Analysis of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene

The boiling point of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene (270.5°C at 760 mmHg) is substantially higher than that of its closest analog, 4-bromophenyl allyl ether (247.9°C at 760 mmHg) [1]. This difference of 22.6°C indicates lower volatility and suggests that the methallyl analog will behave differently during vacuum distillation or high-temperature reactions .

Boiling Point Comparison
Cross-study comparable
270.5°C vs 247.9°C (4-bromophenyl allyl ether)
Supports purification method selection
+22.6°C difference; volatility context may affect distillation
Physical Property Purification Volatility

Lipophilicity Comparison of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene and Analogs

The computed partition coefficient (XLogP3-AA) for 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene is 3.9 [1]. This value is higher than that of the simpler analog 4-bromoanisole (XLogP3-AA ~2.8 [2]), indicating a more than 10-fold increase in lipophilicity. This difference can significantly impact compound behavior in biological systems and chromatographic separations .

Lipophilicity (XLogP3-AA)
Class-level inference
3.9 vs ~2.8 (4-bromoanisole)
Supports chromatography & ADME interpretation
Computed property; +1.1 log unit difference
Physicochemical Property Drug Design Chromatography

Commercial Purity and Quality Specifications

Commercially available 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene is offered with defined purity specifications. One supplier lists a minimum purity of 95% , while another offers a higher grade of 98% purity . This level of specification, while not a direct performance comparison, is a critical procurement parameter that ensures experimental reproducibility and minimizes the impact of unknown impurities on research outcomes .

Purity Specification
Data to verify
Min. 95% (supplier A); 98% (supplier B)
Specification review for reproducibility
Vendor analytical methods; independent verification advised
Quality Control Procurement Reproducibility

Key Application Scenarios for 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene


Synthesis of 2,3-Dihydrobenzofuran Derivatives via Heterogeneous Catalysis

This compound serves as a representative aryl methallyl ether in studies investigating the synthesis of 2,3-dihydrobenzofurans, which are important intermediates for pharmaceuticals and agrochemicals. Research demonstrates that the electron density of the benzene ring, modulated by substituents like the bromine atom, directly influences the yield of the desired product via the Claisen rearrangement over MCM-41 catalysts [1].

Development of Kinase Inhibitor Scaffolds

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene has been utilized as a building block in the synthesis of novel kinase inhibitors. The structural features of the methallyl ether group are noted to potentially enhance binding affinity and selectivity for specific kinases, making it a compound of interest for targeted cancer therapeutic research [2].

Cross-Coupling Partner in Suzuki-Miyaura and Heck Reactions

The presence of a reactive aryl bromide makes this compound a suitable electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. This allows for the construction of complex molecular architectures by introducing diverse aryl, vinyl, or alkyl groups at the para position relative to the methallyl ether [2].

Polymer and Materials Chemistry Intermediate

The methallyl group provides a handle for further functionalization through addition or polymerization reactions. This property positions the compound as a versatile intermediate in the synthesis of advanced materials, including specialized monomers and cross-linking agents for novel polymer networks [2].

Application
Selection Property
Validation Focus
2,3-Dihydrobenzofuran synthesis
Methallyl ether Claisen reactivity
Rearrangement yield over solid acid catalysts
Kinase inhibitor scaffold research
Aryl bromide coupling handle
Binding and selectivity assay context
Cross-coupling building block
Aryl bromide electrophile
Suzuki/Heck coupling efficiency
Specialty monomer synthesis
Polymerizable methallyl group
Monomer reactivity and polymer properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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